4-Chloro-6-(trifluoromethyl)nicotinic acid
Overview
Description
“4-Chloro-6-(trifluoromethyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . The compound has a CAS Number of 1060810-66-3 and a molecular weight of 225.55 .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI Code is 1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is ambient .
Scientific Research Applications
Pharmacological Significance
4-Chloro-6-(trifluoromethyl)nicotinic acid is closely related to nicotinic acid (niacin), which has been utilized for nearly half a century as a lipid-lowering drug. The primary mechanism of nicotinic acid involves the inhibition of lipolysis in adipose tissue, mediated through the Gi-protein-coupled receptors PUMA-G and HM74 in humans. This action leads to decreased free fatty acid levels and triglyceride plasma levels, highlighting the compound's significance in managing dyslipidemia (Tunaru et al., 2003).
Agricultural Applications
Nicotinic acid derivatives have shown promising herbicidal activity against various plant species, including Agrostis stolonifera and Lemna paucicostata. The synthesis of novel N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid has led to compounds with potent herbicidal properties, offering a pathway to the development of new herbicides targeting monocotyledonous weeds. This research underscores the potential of this compound derivatives in agricultural chemistry (Chen Yu et al., 2021).
Material Science and Catalysis
The development of magnetically recyclable nanocatalysts for the reduction of azo dyes highlights another application of nicotinic acid derivatives. A study reported the synthesis of Fe3O4@Nico-Ag nanocomposites using nicotinic acid as a linker, demonstrating efficient catalysis in the reduction of various dyes. This innovation not only addresses the treatment of industrial dye pollutants but also showcases the versatility of nicotinic acid derivatives in material science and environmental remediation (Kurtan et al., 2016).
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important intermediate for the preparation of various pharmaceutical compounds. Its role in the synthesis of flonicamid, a compound with potential anti-infective properties, underscores the importance of this chemical in developing new therapeutic agents. The outlined synthesis process, emphasizing safety and economy, demonstrates the compound's value in the pharmaceutical industry (Li We, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGVUOHSGVRSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-66-3 | |
Record name | 4-Chloro-6-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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